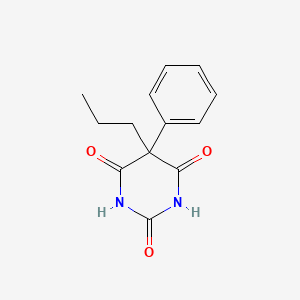

Barbituric acid, 5-phenyl-5-propyl-

Description

Historical Context of Barbituric Acid Derivatives in Chemical Research

The story of barbiturates begins in 1864 with the synthesis of the parent compound, barbituric acid, by German chemist Adolf von Baeyer. nih.govnih.gov This discovery, a condensation of urea (B33335) and malonic acid, laid the groundwork for a new class of compounds. nih.gov However, it wasn't until the early 20th century that the therapeutic potential of barbituric acid derivatives was unlocked. In 1903, Emil Fischer and Josef von Mering synthesized diethyl-barbituric acid, later named Veronal, and discovered its sedative and hypnotic properties. mdpi.com

This breakthrough ushered in the era of barbiturate (B1230296) therapy. Through modifications of the chemical structure at the 5-position, over 2,500 different barbiturates were synthesized. echemi.com Of these, about 50 to 55 found their way into clinical use, revolutionizing the treatment of anxiety, insomnia, and seizure disorders. uni.lu Phenobarbital (B1680315), synthesized in 1911, became a widely used anticonvulsant, a role it still occasionally fills today. nih.govechemi.com The introduction of thiobarbiturates, such as thiopental (B1682321), later expanded their application into intravenous anesthesia. echemi.com

Evolution of Academic Research Perspectives on Barbiturates

For the first half of the 20th century, barbiturates were mainstays in medical practice. echemi.com Research during this period focused on synthesizing new derivatives with improved therapeutic profiles and understanding their structure-activity relationships. However, as their use became widespread, the significant drawbacks of barbiturates, namely their potential for dependence and the risk of fatal overdose, became increasingly apparent. echemi.comevitachem.com

The first reports of barbiturate dependence emerged as early as 1912, but it wasn't until the 1950s that the medical and scientific communities fully acknowledged their addictive potential. thieme-connect.delookchem.com This realization, coupled with the development of safer alternatives like benzodiazepines in the 1950s, led to a dramatic decline in the therapeutic use of barbiturates. echemi.comgatech.edu

Consequently, the focus of academic research shifted. While the synthesis of new barbiturates continued, a significant portion of research efforts turned towards understanding their mechanisms of action, their effects on the central nervous system, and the molecular basis of their addictive properties. Modern research often utilizes barbiturates as chemical tools to probe the function of neurotransmitter receptors, particularly the GABAᴀ receptor. nih.gov

Significance of 5,5-Disubstituted Barbituric Acids in Scholarly Inquiry

The pharmacological activity of barbiturates is intrinsically linked to the nature of the substituents at the 5-position of the barbituric acid ring. nih.gov Barbituric acid itself is inactive, and it is the introduction of two substituents at the C5 position that imparts the characteristic central nervous system depressant effects. gatech.eduwikipedia.org This disubstitution is crucial for the molecule's ability to cross the blood-brain barrier and interact with its molecular targets. gatech.edu

The nature of these two substituents dictates the potency and duration of action of the resulting barbiturate. For instance, increasing the lipid solubility of the substituents generally leads to a faster onset and shorter duration of action. The presence of branched chains, unsaturated bonds, or aromatic rings in the side chains can also significantly influence the pharmacological profile. sigmaaldrich.com

The specific compound, Barbituric acid, 5-phenyl-5-propyl-, is a member of this critical class. The presence of a phenyl group and a propyl group at the 5-position gives it a distinct set of physicochemical properties. Research on closely related compounds, such as 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), has revealed complex interactions with the GABA receptor complex, with different optical isomers exhibiting opposing pharmacological effects. nih.gov This highlights the stereochemical intricacies of how 5,5-disubstituted barbiturates interact with their biological targets and underscores their continued importance as research tools in neuropharmacology.

Structure

2D Structure

3D Structure

Properties

CAS No. |

56410-95-8 |

|---|---|

Molecular Formula |

C13H14N2O3 |

Molecular Weight |

246.26 g/mol |

IUPAC Name |

5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |

InChI |

InChI=1S/C13H14N2O3/c1-2-8-13(9-6-4-3-5-7-9)10(16)14-12(18)15-11(13)17/h3-7H,2,8H2,1H3,(H2,14,15,16,17,18) |

InChI Key |

PZJHUAYFFQDUHV-UHFFFAOYSA-N |

SMILES |

CCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Canonical SMILES |

CCCC1(C(=O)NC(=O)NC1=O)C2=CC=CC=C2 |

Other CAS No. |

56410-95-8 |

Origin of Product |

United States |

Advanced Structural Characterization and Stereochemical Considerations of Barbituric Acid, 5 Phenyl 5 Propyl

Elucidation of the Barbituric Acid, 5-phenyl-5-propyl- Chemical Scaffold

Barbituric acid, 5-phenyl-5-propyl-, also known as 5-phenyl-5-propyl-2,4,6(1H,3H,5H)-pyrimidinetrione, is a derivative of barbituric acid. chemicalbook.com The core structure is a pyrimidine (B1678525) heterocyclic ring, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3 and three carbonyl groups at positions 2, 4, and 6. nih.govwikipedia.org The defining feature of this specific derivative is the substitution at the 5-position with both a phenyl group and a propyl group. chemicalbook.comevitachem.com This disubstitution at the C5 position is a hallmark of many pharmacologically active barbiturates. nih.govmdpi.com

The synthesis of 5-phenyl-5-propylbarbituric acid typically involves the condensation of a disubstituted malonic ester, in this case, diethyl α-phenyl-α-propylmalonate, with urea (B33335). evitachem.com This reaction is often carried out in the presence of a strong base like sodium ethoxide. An alternative approach involves the reaction of a malonic acid derivative with urea. evitachem.com The molecular formula for this compound is C₁₃H₁₄N₂O₃. chemicalbook.comuni.lu

| Identifier | Value |

| IUPAC Name | 5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione |

| Molecular Formula | C₁₃H₁₄N₂O₃ |

| Molecular Weight | 246.26 g/mol |

| CAS Number | 56410-95-8 |

Table 1: Chemical Identifiers for Barbituric acid, 5-phenyl-5-propyl-

Chiral Centers and Stereoisomerism at the 5-Position

The substitution of the C5 carbon with two different groups, a phenyl and a propyl group, introduces a chiral center into the molecule. youtube.com This means that Barbituric acid, 5-phenyl-5-propyl- can exist as a pair of enantiomers, which are non-superimposable mirror images of each other. nih.gov

Enantiomeric Forms: R- and S-Stereoisomers of 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB) and Related Analogs

A closely related and extensively studied analog is 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB). nih.govnih.gov The methylation at the N1 position does not alter the chirality at C5, so MPPB also exists as R- and S-enantiomers. nih.govnih.gov The IUPAC name for the (R)-enantiomer is (5R)-1-methyl-5-phenyl-5-propyl-1,3-diazinane-2,4,6-trione. nih.gov

Research has shown that the two enantiomers of MPPB exhibit markedly different pharmacological activities. The S-(+)-enantiomer is known to cause convulsions, while the R-(-)-enantiomer possesses anesthetic properties. nih.govnih.gov This stark difference in biological effect underscores the importance of stereochemistry in the action of these compounds.

| Compound | Enantiomer | Observed Pharmacological Activity |

| MPPB | S-(+)-MPPB | Convulsant nih.govnih.gov |

| MPPB | R-(-)-MPPB | Anesthetic/Depressant nih.govnih.gov |

Table 2: Pharmacological Activities of MPPB Enantiomers

Impact of Stereochemistry on Molecular Interactions

The distinct biological effects of the enantiomers of MPPB are a direct consequence of their differential interactions with biological targets, particularly the GABA-A receptor complex. nih.gov The three-dimensional arrangement of the phenyl and propyl groups around the chiral C5 carbon dictates how each enantiomer fits into the binding site of the receptor.

Studies have indicated that the convulsant S(+)-MPPB and the depressant R(-)-MPPB may act at separate sites within the GABA receptor complex. nih.gov Specifically, S(+)-MPPB has been shown to interact competitively with the convulsant binding site, whereas R(-)-MPPB exhibits noncompetitive inhibition. nih.gov This suggests that the stereochemical configuration directly influences the binding mode and subsequent functional outcome at the molecular level. The stereoselectivity is also evident in the tissue distribution of the enantiomers, with different concentrations observed in various tissues over time, which cannot be solely explained by metabolism or elimination differences. nih.gov

Tautomerism and Ionic Forms in Barbituric Acid Derivatives

Barbituric acid and its derivatives can exist in different tautomeric forms due to the mobility of protons. samipubco.comechemcom.com The primary forms are the keto (lactam) and enol (lactim) tautomers. echemcom.compharmacology2000.com The tri-keto form is generally the most stable tautomer in the gas phase and in solution. researchgate.netias.ac.in

The presence of electron-withdrawing substituents at the 5-position can influence the keto-enol tautomerism. thieme-connect.de In an aqueous medium, which is biologically relevant, the dominant tautomeric form has been a subject of investigation, with some studies suggesting a delicate balance that can be tipped towards the enol form with increased solvation. researchgate.net

Synthetic Methodologies and Chemical Derivatization Strategies for Barbituric Acid, 5 Phenyl 5 Propyl and Analogs

Foundational Synthetic Routes to 5,5-Disubstituted Barbituric Acids

The primary and most well-established method for synthesizing 5,5-disubstituted barbituric acids is through the condensation reaction of a disubstituted malonic ester with urea (B33335). wikipedia.orgreddit.com This reaction is typically carried out in the presence of a strong base, such as sodium ethoxide in ethanol. orgsyn.orguni-muenchen.de The general mechanism involves the deprotonation of urea, which then acts as a nucleophile, attacking the carbonyl carbons of the malonic ester, leading to the formation of the heterocyclic pyrimidine-2,4,6-trione ring system.

Another significant synthetic strategy is the Knoevenagel condensation. mdpi.comtsijournals.com This reaction involves the condensation of an aldehyde or ketone with an active methylene (B1212753) compound like barbituric acid itself. tsijournals.comwikipedia.org While barbituric acid itself is not pharmacologically active, the introduction of alkyl or aryl groups at the 5-position imparts sedative, hypnotic, or anticonvulsant properties. mdpi.comtsijournals.com The Knoevenagel condensation is often used to prepare 5-arylidene barbituric acids, which can then be further modified. tsijournals.comresearchgate.net

The malonic ester synthesis is a versatile method for preparing a wide variety of substituted acetic acids and is also applicable to the synthesis of barbiturates. wikipedia.orgvaia.com This method involves the alkylation of diethyl malonate, followed by condensation with urea. wikipedia.org A drawback of this method is the potential for dialkylation, which can lead to product separation difficulties and lower yields. wikipedia.org

These foundational routes are summarized in the table below:

| Synthetic Route | Description | Key Reagents | Advantages | Disadvantages |

| Condensation of Disubstituted Malonic Ester with Urea | A classic and widely used method for forming the barbiturate (B1230296) ring. | Disubstituted malonic ester, urea, strong base (e.g., sodium ethoxide) | Generally good yields, well-established. | Requires pre-synthesis of the disubstituted malonic ester. |

| Knoevenagel Condensation | Condensation of an aldehyde or ketone with barbituric acid. | Aldehyde/ketone, barbituric acid, base or acid catalyst | Useful for preparing 5-arylidene derivatives for further functionalization. | May not be suitable for all substitution patterns. |

| Malonic Ester Synthesis | Alkylation of diethyl malonate followed by condensation with urea. | Diethyl malonate, alkyl halides, urea, base | Versatile for introducing various substituents. | Potential for dialkylation, leading to purification challenges. wikipedia.org |

Targeted Synthesis of Barbituric Acid, 5-phenyl-5-propyl- and Structural Congeners

The specific synthesis of Barbituric Acid, 5-phenyl-5-propyl-, also known as propylphenobarbital, typically follows the general principle of condensing a appropriately substituted malonic ester with urea. The key intermediate for this synthesis is diethyl 2-phenyl-2-propylmalonate. This malonate is prepared by the sequential alkylation of diethyl phenylmalonate. First, diethyl phenylmalonate is deprotonated with a suitable base, such as sodium ethoxide, and then reacted with a propyl halide (e.g., propyl bromide or iodide) to introduce the propyl group at the α-carbon.

Once the diethyl 2-phenyl-2-propylmalonate is obtained, it is subjected to a condensation reaction with urea in the presence of a strong base like sodium ethoxide. The reaction mixture is typically heated to drive the condensation and subsequent ring closure to form the 5-phenyl-5-propyl-barbituric acid.

The synthesis of structural congeners, where the phenyl or propyl groups are replaced by other alkyl or aryl moieties, follows a similar synthetic logic. The variation is introduced at the malonic ester stage, where different alkyl or aryl halides are used for the alkylation or arylation steps to create the desired substitution pattern at the 5-position.

Enantioselective Synthesis and Separation Techniques for Barbiturate Stereoisomers

Since the C-5 carbon of 5-phenyl-5-propyl-barbituric acid is a chiral center when the two substituents are different, the compound can exist as a pair of enantiomers. The biological activity of these enantiomers can differ significantly. Therefore, methods for their enantioselective synthesis and separation are crucial.

Enantioselective synthesis aims to produce a single enantiomer directly. This can be achieved through various asymmetric catalytic methods. For instance, palladium-catalyzed asymmetric allylic alkylation of barbituric acid derivatives has been explored for the enantioselective synthesis of related compounds like cyclopentobarbital (B1221192) and pentobarbital (B6593769). nih.gov Phosphine-catalyzed asymmetric [4 + 2] annulation of barbiturate-derived alkenes with allenoates has also been developed for the enantioselective synthesis of spirobarbiturates. nih.gov While specific examples for propylphenobarbital are less documented in readily available literature, these methodologies demonstrate the potential for developing enantioselective routes.

Separation of racemic mixtures of barbiturate stereoisomers is another common approach. Chiral chromatography, particularly high-performance liquid chromatography (HPLC) with a chiral stationary phase, is a powerful technique for resolving enantiomers. This method relies on the differential interaction of the enantiomers with the chiral selector of the column, leading to their separation. The development of specific antibodies has also been utilized for the separation and analysis of barbiturate enantiomers. nih.gov

Functionalization and Derivatization at the 5-Position

The C-5 position of the barbituric acid ring is the primary site for introducing structural diversity and modulating pharmacological activity. mdpi.com

Introduction of Alkyl and Aryl Substituents

The introduction of alkyl and aryl groups at the 5-position is fundamental to the synthesis of a vast array of barbiturates. mdpi.comacs.org Alkylation is typically achieved through the reaction of a 5-monosubstituted or unsubstituted barbituric acid with an alkyl halide in the presence of a base. mdpi.com The acidity of the methylene protons at C-5 facilitates their removal by a base, generating a nucleophilic carbanion that can then attack the alkyl halide. wikipedia.orgbenthamdirect.com

Direct arylation of barbituric acids is more challenging. However, modern catalytic methods have provided solutions. For example, rhodium(II)-catalyzed reactions of 5-diazobarbituric acids with arenes allow for the direct introduction of aryl groups. nih.govworktribe.com

| Functionalization | Method | Reagents | Notes |

| Alkylation | Nucleophilic substitution | Barbituric acid, alkyl halide, base | A common and straightforward method. mdpi.com |

| Arylation | Rhodium(II)-catalyzed reaction | 5-Diazobarbituric acid, arene, Rh(II) catalyst | A modern approach for direct arylation. nih.govworktribe.com |

Chemical Modifications for Molecular Probe Development (e.g., Photolabeling Reagents)

The development of molecular probes, such as photolabeling reagents, is essential for studying the interactions of barbiturates with their biological targets, like the GABAA receptor. These probes are designed to bind to the receptor and then, upon photoactivation, form a covalent bond with it, allowing for the identification of binding sites.

The synthesis of such probes often involves modifying the structure of a known barbiturate, like 5-phenyl-5-propyl-barbituric acid, to incorporate a photoreactive group. This could involve introducing a group like an azido (B1232118) (-N3) or a diazirine moiety onto one of the substituents at the 5-position or on the phenyl ring. For example, a derivative of phenobarbital (B1680315), 5-phenyl-5-(4-aminobutyl) barbituric acid, has been synthesized and conjugated to bovine serum albumin, demonstrating a strategy that could be adapted for creating probes. nih.gov

Reactions of the Barbituric Acid Ring System in Organic Synthesis

The barbituric acid ring system is a versatile scaffold in organic synthesis, participating in a variety of reactions beyond simple substitution at the 5-position. mdpi.combenthamdirect.com The active methylene group at C-5 can participate in Knoevenagel condensations with aldehydes and ketones to form 5-alkylidene or 5-arylidene barbiturates. mdpi.comresearchgate.net These products are valuable intermediates that can undergo further transformations, such as Michael additions. mdpi.com

The ring itself can be involved in cycloaddition reactions. For instance, alkylidene barbituric acids can act as dienophiles in Diels-Alder reactions, leading to the formation of fused heterocyclic systems. mdpi.com The barbiturate ring can also be a precursor for the synthesis of other heterocyclic compounds. mdpi.comirapa.org For example, reactions with primary amines can lead to the formation of enamine derivatives. irapa.org The reactivity of the barbituric acid ring system makes it a valuable building block for the construction of complex molecules with potential biological activity. mdpi.comirapa.org

Knoevenagel Condensation Reactions

The Knoevenagel condensation is a cornerstone in the synthesis of barbituric acid derivatives, particularly for creating 5-arylidene barbiturates. iau.irresearchgate.net This reaction involves the condensation of an aldehyde or ketone with an active methylene compound, such as barbituric acid, in the presence of a basic catalyst. iau.irjocpr.com The reaction is versatile and can be catalyzed by a range of catalysts, including bases, ionic liquids, and even under catalyst-free conditions with microwave irradiation. iau.irresearchgate.net

For instance, the reaction of barbituric acid with various aldehydes can be efficiently carried out using sulfonic acid functionalized nanoporous silica (B1680970) (SBA-Pr-SO3H) as a heterogeneous nano-catalyst under reflux conditions, leading to excellent yields of arylidene and bis-arylidene barbiturates. iau.ir The use of such catalysts offers advantages like reusability, high selectivity, and non-corrosiveness. iau.ir The general scheme for the Knoevenagel condensation between barbituric acid and an aldehyde is depicted below:

Scheme 1: General Knoevenagel Condensation for the Synthesis of 5-Arylidene Barbituric Acid Derivatives

O O

// \ // \

R-CHO + H2C C=O --[Catalyst]--> R-CH=C C=O + H2O

\ / \ /

O O

(Aldehyde) (Barbituric Acid) (5-Arylidene Barbituric Acid)

The resulting 5-arylidene barbituric acid derivatives can serve as precursors for further modifications. For example, a 1-ethyl-5-((E)-3-phenylallylidene)pyrimidine-2,4,6(1H,3H,5H)-trione, formed through a pyridine-assisted condensation, has been investigated for its potential therapeutic applications. mdpi.com

Table 1: Examples of Catalysts and Conditions for Knoevenagel Condensation of Barbituric Acid Derivatives

| Catalyst | Reaction Conditions | Product Type | Yield (%) | Reference |

| Sulfonic acid functionalized nanoporous silica (SBA-Pr-SO3H) | Reflux | Arylidene and bis-arylidene barbiturates | 94-98 | iau.ir |

| Pyridine | Not specified | 1-ethyl-5-((E)-3-phenylallylidene)pyrimidine-2,4,6(1H,3H,5H)-trione | Not specified | mdpi.com |

| Microwave irradiation (catalyst-free) | Solvent-free | 5-(Arylpropenylidine)-2,4,6-pyrimidinetrione | 86-98 | researchgate.net |

| Fe3O4@SiO2-3N | Not specified | 5-Arylidene barbituric acid derivatives | High | researchgate.net |

Michael Addition Reactions

The Michael addition, or 1,4-addition, is another pivotal reaction in the synthesis and derivatization of barbituric acid analogs. researchgate.net This reaction involves the addition of a nucleophile, such as a barbituric acid derivative, to an α,β-unsaturated carbonyl compound. researchgate.net This method is particularly useful for introducing a variety of substituents at the 5-position of the barbituric acid ring.

An efficient and environmentally friendly approach involves the Michael addition of barbituric acids to nitroalkenes in an aqueous medium using diethylamine (B46881) as a catalyst. researchgate.netnih.gov This strategy offers high yields, versatility, and shorter reaction times. nih.gov The reaction of barbituric acid derivatives with nitroalkenes in the presence of diethylamine and water leads to the formation of pyrimidine (B1678525) derivatives. researchgate.net

The general mechanism for the Michael addition of barbituric acid to a nitroalkene is as follows:

Scheme 2: Michael Addition of Barbituric Acid to a Nitroalkene

O O

// \ // \

HC C=O + R-CH=CH-NO2 --[Base]--> R-CH(CH2NO2)-CH C=O

\ / \ /

O O

(Barbituric Acid) (Nitroalkene) (Michael Adduct)

The resulting Michael adducts can be valuable intermediates for synthesizing more complex molecules with potential biological activities. nih.gov For example, the reaction of N,N-dimethyl barbituric acid with chalcone (B49325) derivatives in the presence of diethylamine yields 5-monoalkylbarbiturate derivatives. irapa.org

Table 2: Examples of Michael Addition Reactions Involving Barbituric Acid Derivatives

| Michael Donor | Michael Acceptor | Catalyst/Conditions | Product | Reference |

| Barbituric acids | Nitroalkenes | Diethylamine, aqueous medium | Pyrimidine derivatives | researchgate.netnih.gov |

| N,N-dimethyl barbituric acid | Chalcone derivatives | Diethylamine, dichloromethane | 5-monoalkylbarbiturate derivatives | irapa.org |

| Barbituric acid derivative | 1-phenylprop-2-en-1-one | Quinine derivative | Quaternary barbituric acid derivative | buchler-gmbh.com |

Formation of Fused Heterocyclic Barbiturate Derivatives

The barbituric acid scaffold can be used as a building block to construct fused heterocyclic systems, leading to a diverse range of compounds with varied chemical properties. These reactions often proceed through multi-component reactions (MCRs) that combine several starting materials in a single step.

One common strategy involves the synthesis of pyrano[2,3-d]pyrimidine derivatives. This can be achieved through a tandem Knoevenagel–Michael cyclocondensation reaction of aldehydes, malononitrile, and barbituric acid in the presence of a suitable catalyst. researchgate.net For example, pyrano-fused barbituric acid derivatives can be formed in high yields using magnetized deionized water as a solvent under catalyst-free conditions. mdpi.com

Another approach is the synthesis of furan-containing barbiturates. A one-pot, three-component reaction between arylglyoxals, acetylacetone, and barbituric or thiobarbituric acid in water can produce 5-(furan-3-yl)barbiturate and 5-(furan-3-yl)thiobarbiturate derivatives. semanticscholar.orgresearchgate.net The proposed mechanism involves an initial Knoevenagel condensation followed by a Michael addition and subsequent Paal-Knorr cyclization. semanticscholar.org

Furthermore, spirooxindole-barbituric acid derivatives can be synthesized via a Knoevenagel reaction involving isatin, barbituric acid, and other components. mdpi.com These MCRs provide an efficient pathway to complex molecular architectures.

Table 3: Examples of Fused Heterocyclic Barbiturate Derivatives

| Reactants | Product Type | Reaction Type | Reference |

| Aldehydes, malononitrile, barbituric acid | Pyrano[2,3-d]pyrimidines | Knoevenagel–Michael cyclocondensation | researchgate.net |

| Arylglyoxals, acetylacetone, barbituric/thiobarbituric acid | 5-(Furan-3-yl)barbiturates | Knoevenagel, Michael addition, Paal-Knorr cyclization | semanticscholar.orgresearchgate.net |

| Isatin, barbituric acid, alkyl amines, nitro ethylene | Spirooxindole-barbituric acid derivatives | Knoevenagel reaction | mdpi.com |

Advanced Analytical Techniques for Structural Confirmation and Purity Assessment in Synthetic Chemistry

The structural confirmation and purity assessment of newly synthesized compounds like Barbituric acid, 5-phenyl-5-propyl-, and its analogs are critical steps in synthetic chemistry. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. For instance, in the characterization of an impurity in amobarbital, ¹H NMR was used to identify it as 5-ethyl-5-(2-methylbutyl)barbituric acid. nih.gov The chemical shifts, coupling constants, and integration of proton signals, along with the chemical shifts of carbon atoms, provide detailed information about the connectivity of atoms and the substitution pattern on the barbiturate ring.

Mass Spectrometry (MS): MS is used to determine the molecular weight and fragmentation pattern of the synthesized compounds. Both electron impact (EI) and chemical ionization (CI) methods can be employed. The mass spectrum of newly prepared barbituric acid derivatives often shows the molecular ion peak, and the fragmentation patterns can provide evidence for the covalent bond formation between the amine and the barbituric acid moiety. gatech.edu

Infrared (IR) Spectroscopy: FT-IR spectroscopy is used to identify the functional groups present in the molecule. For example, the IR spectrum of 5-phenylmethylene-1,3-dimethylbarbituric acid shows characteristic absorption bands for C=O stretching, N-H stretching, and C=C stretching, confirming the presence of the barbiturate ring and the exocyclic double bond. iau.ir

UV-Vis Spectroscopy: Spectrophotometric tools, including UV-Vis spectroscopy, are used to characterize arylidene compounds derived from barbituric acid. researchgate.net

Chromatographic Techniques:

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of synthesized compounds and for isolating impurities. For example, semipreparative HPLC was used to isolate an impurity from amobarbital for further structural identification. nih.gov

Thin-Layer Chromatography (TLC): TLC is routinely used to monitor the progress of reactions and to check the purity of the final products. jocpr.com

X-ray Crystallography:

For unambiguous structural confirmation, single-crystal X-ray diffraction is the gold standard. This technique provides the precise three-dimensional arrangement of atoms in the crystal lattice. The structure of a pyrimidine derivative synthesized via Michael addition was confirmed by single-crystal X-ray structure determination. nih.gov

Table 4: Analytical Techniques for the Characterization of Barbituric Acid Derivatives

| Analytical Technique | Information Obtained | Example Application | Reference |

| ¹H and ¹³C NMR | Molecular structure, connectivity, substitution patterns | Identification of an impurity in amobarbital | nih.gov |

| Mass Spectrometry (EI, CI) | Molecular weight, fragmentation pattern | Confirmation of covalent bond formation in new barbituric acid derivatives | gatech.edu |

| FT-IR Spectroscopy | Presence of functional groups | Characterization of 5-phenylmethylene-1,3-dimethylbarbituric acid | iau.ir |

| HPLC | Purity assessment, isolation of compounds | Isolation of an impurity from amobarbital | nih.gov |

| Single-Crystal X-ray Diffraction | Absolute molecular structure | Structural confirmation of a pyrimidine derivative | nih.gov |

Structure Activity Relationship Sar Studies of Barbituric Acid, 5 Phenyl 5 Propyl and Barbiturate Analogs

Influence of Substituents at the 5-Position on Biological Activity Profiles

The nature of the substituents at the C-5 position of the barbituric acid ring is a critical determinant of the pharmacological activity of barbiturates. For a compound to exhibit central nervous system (CNS) depressant effects, it is mandatory to have alkyl or aryl groups at this position; barbituric acid itself is inactive. youtube.com

Increasing the lipophilicity of the substituents at the 5-position generally leads to a faster onset of action, increased hypnotic potency, and a shorter duration of action. youtube.com However, there is a limit to this trend. If the total number of carbon atoms in the substituents at position 5 exceeds seven or eight, the activity tends to decrease. youtube.com

Specific structural features of the C-5 substituents have predictable effects on activity:

Branching: Branched chain isomers generally exhibit greater activity and a shorter duration of action compared to their straight-chain counterparts. pharmatutor.org

Unsaturation: The presence of a double bond in an alkyl substituent makes the compound more susceptible to oxidation, resulting in a shorter duration of action. pharmatutor.org

Polar Groups: Introducing polar groups such as hydroxyl (-OH), carboxyl (-COOH), or carbonyl (C=O) to the 5-alkyl group tends to reduce the compound's activity. pharmatutor.org

Halogenation: The addition of a halogen atom to the 5-alkyl group can enhance the activity of the barbiturate (B1230296). pharmatutor.org

Phenyl Group: The presence of a phenyl group at the 5-position, as seen in phenobarbital (B1680315), is associated with long-acting properties. auburn.edu The combination of a phenyl and a propyl group, as in 5-phenyl-5-propyl-barbituric acid, also influences the duration and nature of the compound's effects.

The relationship between the 5-substituents and biological activity is also linked to the compound's lipophilicity and its ability to penetrate biological membranes. asianpubs.org For instance, substitutions such as replacing a 5-allyl group with a 5-propyl group can enhance excitatory properties in certain barbiturates. nih.gov

| Substituent Feature | Effect on Biological Activity | Reference |

|---|---|---|

| No substituents (Barbituric Acid) | Inactive as a CNS depressant | youtube.com |

| Increased Lipophilicity | Faster onset, increased hypnotic potency, shorter duration (up to C7-C8) | youtube.com |

| Branched Alkyl Chains | Greater activity, shorter duration | pharmatutor.org |

| Unsaturated Alkyl Chains | Shorter duration of action | pharmatutor.org |

| Polar Groups (-OH, -COOH, C=O) | Reduced activity | pharmatutor.org |

| Halogenation of Alkyl Group | Enhanced activity | pharmatutor.org |

| Phenyl Group | Long-acting properties | auburn.edu |

| 5-propyl substitution (from 5-allyl) | Can enhance excitatory properties | nih.gov |

Stereoselectivity in the Pharmacological Actions of Barbiturate Enantiomers

Many barbiturates, including those with two different substituents at the C-5 position, are chiral molecules and can exist as a pair of enantiomers (R and S stereoisomers). auburn.edu These enantiomers, which are non-superimposable mirror images of each other, can exhibit significant differences in their pharmacological actions. nih.govderangedphysiology.com This stereoselectivity is a key aspect of their structure-activity relationship and points to specific interactions with their biological targets. nih.gov

The differential effects of barbiturate enantiomers are well-documented. For instance, the S-enantiomers of several barbiturates, such as pentobarbital (B6593769) and thiopental (B1682321), are generally more potent in potentiating GABA-induced currents at GABAA receptors than their corresponding R-enantiomers. nih.gov This stereoselectivity at the receptor level is consistent with the observed in vivo effects, where one enantiomer may be a more potent anesthetic or hypnotic. nih.gov

A striking example of stereoselectivity is the opposing pharmacological effects observed with the enantiomers of certain N-methylated barbiturates. The R- and S-isomers of 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB) exhibit dramatically different actions. The R(-) isomer of MPPB produces depressant and anesthetic effects, while the S(+) isomer acts as a convulsant. nih.govnih.gov

This stark contrast in activity is attributed to their differential effects on the GABAA receptor, the primary target for most barbiturates. The depressant R(-)-MPPB enhances the current induced by GABA, the main inhibitory neurotransmitter in the brain. In contrast, the convulsant S(+)-MPPB reduces the GABA-induced current. nih.gov Both enantiomers, however, have been shown to inhibit the AMPA receptor-mediated current, suggesting that this action does not account for their opposing in vivo effects. nih.gov

Similarly, a novel photoactivable barbiturate, 1-methyl-5-propyly-5-(m-trifluoromethyldiazirinyl) phenyl barbituric acid (mTFD-MPPB), was synthesized to further investigate these contrasting actions. In animal studies, the S-enantiomer of mTFD-MPPB was found to be a convulsant, while the R-enantiomer acted as an anticonvulsant. nih.gov At the receptor level, the R-enantiomer exhibited both enhancing and inhibiting effects on GABA currents, whereas the S-enantiomer only produced inhibition. nih.gov These findings suggest that the convulsant S-enantiomer binds selectively to an inhibitory site on the GABAA receptor, distinct from the site where anesthetic barbiturates act. nih.gov

| Compound | Stereoisomer | Pharmacological Effect | Effect on GABAA Receptor Current | Reference |

|---|---|---|---|---|

| 1-methyl-5-phenyl-5-propyl barbituric acid (MPPB) | R(-) | Depressant/Anesthetic | Enhances | nih.govnih.gov |

| S(+) | Convulsant | Reduces | nih.govnih.gov | |

| 1-methyl-5-propyly-5-(m-trifluoromethyldiazirinyl) phenyl barbituric acid (mTFD-MPPB) | R | Anticonvulsant | Enhancing and Inhibiting | nih.gov |

| S | Convulsant | Inhibiting | nih.gov |

Impact of N-Substitution (e.g., Methylation) on Structure-Activity Relationships

Substitution on the nitrogen atoms of the barbiturate ring also significantly influences the pharmacological profile. Methylation of one of the imide hydrogens, leading to a 1,5,5-trisubstituted barbituric acid, generally results in a shorter duration of action and a more rapid onset of effects. pharmatutor.org This modification can also introduce chirality in molecules that would otherwise be achiral if the C-5 substituents are identical. auburn.edu

N-methylation is also a key structural feature in the barbiturates that exhibit convulsant properties. For example, the convulsant activity of S(+)-MPPB is dependent on the methylation at the N-1 position. nih.gov This highlights that N-substitution can dramatically alter the interaction of the barbiturate with its receptor, leading to profoundly different pharmacological outcomes.

Quantitative Structure-Activity Relationship (QSAR) Approaches in Barbiturate Research

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods used to correlate the molecular structure of compounds with their biological activity. bas.bg In barbiturate research, QSAR has been employed to develop predictive models for various properties, including anticonvulsant activity, anesthetic effects, and physicochemical parameters like lipophilicity (logP), polarizability, and molar refractivity. bas.bgnih.gov

A large-scale QSAR study on 48 barbiturates identified key molecular properties associated with anticonvulsant activity. nih.gov For activity against subcutaneous metrazol (s.c.Met)-induced seizures, lipophilicity and molecular geometry were found to be important. nih.gov For activity against maximal electroshock (MES)-induced seizures, topological and electronic properties of the barbiturates were more relevant. nih.gov These studies help in defining the "pharmacophore," the essential structural features of a molecule required for its biological activity. nih.gov

Other QSAR studies have focused on developing models to predict the anesthetic activity of barbiturates and thiobarbiturates based on electronic and geometrical parameters. researchgate.net Three-dimensional QSAR (3D-QSAR) techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have also been applied to barbituric acid derivatives to understand their interaction with specific enzymes, like urease. nih.gov These models use steric, electrostatic, hydrophobic, and hydrogen-bonding fields to predict activity and provide insights for designing more potent and selective compounds. nih.gov

Molecular Determinants of Receptor Binding Affinity and Efficacy

The biological effects of barbiturates are primarily mediated through their interaction with ligand-gated ion channels, most notably the GABAA receptor. wikipedia.org Barbiturates act as positive allosteric modulators of the GABAA receptor, meaning they bind to a site on the receptor that is distinct from the GABA binding site and enhance the effect of GABA. wikipedia.org At higher concentrations, they can also directly activate the receptor. wikipedia.org

The affinity and efficacy of a barbiturate for its receptor are determined by a combination of molecular factors, including the drug's size, shape, and electrostatic and hydrophobic properties. nih.gov The subunit composition of the GABAA receptor itself plays a crucial role in determining the effect of a particular barbiturate. Studies have shown that the type of alpha subunit present in the GABAA receptor influences both the affinity and efficacy of pentobarbitone's direct activation. nih.gov For example, receptors containing an α6 subunit exhibit a higher affinity and efficacy for direct activation by pentobarbitone compared to those with other alpha subunits. nih.gov

The interaction between the barbiturate and the receptor involves specific molecular contacts. For instance, hydrogen bonds between the carbonyl groups of the barbiturate's pyrimidine (B1678525) ring and serine residues within the ion channel pore of the GLIC receptor (a prokaryotic homolog of pLGICs) appear to be important for binding. nih.gov The aliphatic tails at the C-5 position can further stabilize this binding through van der Waals interactions with isoleucine residues. nih.gov The structure of these tails, such as the presence and location of branching, can influence whether the barbiturate preferentially binds to the open or closed state of the ion channel. nih.gov

Metabolism and Biotransformation Pathways in Vitro and Ex Vivo Studies

General Metabolic Fate of Barbituric Acid Derivatives

Barbituric acid derivatives, a class of compounds historically used for their central nervous system depressant effects, undergo extensive metabolism in the body, primarily in the liver. ru.nlmdpi.comresearchgate.net The primary goal of this metabolic process is to convert these lipid-soluble compounds into more water-soluble metabolites that can be readily excreted from the body. ru.nl The main metabolic pathway for many barbiturates involves oxidation of the substituents at the 5-position of the barbiturate (B1230296) ring. ru.nl This can include hydroxylation, oxidation to ketones, and cleavage of the side chains. The resulting metabolites are often less pharmacologically active than the parent compound. ru.nl

The rate and pattern of metabolism can vary significantly among different barbituric acid derivatives, influencing their duration of action. researchgate.net Factors such as the chemical structure of the side chains at the C5 position play a crucial role in determining the metabolic fate. ru.nl For instance, the presence of an aromatic ring, such as a phenyl group, can provide a site for hydroxylation.

In Vitro Biotransformation of 5-phenyl-5-propylbarbituric acid and its Analogs

In vitro studies are crucial for elucidating the specific metabolic pathways of drugs like 5-phenyl-5-propylbarbituric acid without the complexities of a whole-organism system. These studies typically utilize subcellular fractions, such as liver microsomes, which are rich in drug-metabolizing enzymes. nih.gov

Hydroxylation Reactions and Metabolite Identification

A primary metabolic transformation for many barbiturates with aromatic substituents is hydroxylation. ru.nl For 5-phenyl-5-propylbarbituric acid, this would likely involve the addition of a hydroxyl (-OH) group to the phenyl ring. The exact position of hydroxylation on the phenyl ring can vary and leads to the formation of different phenolic metabolites.

The identification of these metabolites is a critical step in understanding the biotransformation process. Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are instrumental in determining the chemical structures of the metabolites formed in vitro.

Role of Cytochrome P450 Enzymes in Metabolic Clearance

The metabolic clearance of barbiturates is heavily dependent on the activity of cytochrome P450 (CYP) enzymes, a superfamily of heme-containing monooxygenases primarily found in the liver. ru.nlnih.govnih.gov These enzymes are responsible for catalyzing the oxidative metabolism of a wide variety of xenobiotics, including drugs. nih.govnih.gov

Different CYP isoforms can exhibit varying specificities for different barbiturate substrates. The specific CYP enzymes involved in the metabolism of 5-phenyl-5-propylbarbituric acid would determine the rate of its clearance from the body. Inhibition or induction of these enzymes by other co-administered drugs can lead to significant drug-drug interactions.

Stereoselective Metabolism of Barbiturate Enantiomers

Many barbiturates, including those with an asymmetric carbon atom at the 5-position, exist as a pair of enantiomers (mirror-image isomers). mdpi.comdrugbank.com These enantiomers can exhibit different pharmacological and toxicological properties. Consequently, the metabolism of these enantiomers can also be stereoselective, meaning that one enantiomer may be metabolized at a different rate or via a different pathway than the other. nih.govnih.gov

This stereoselectivity is a result of the three-dimensional nature of the active sites of metabolizing enzymes, which can preferentially bind to one enantiomer over the other. nih.gov The differential metabolism of barbiturate enantiomers can have significant clinical implications, as it can lead to different plasma concentrations and durations of action for each enantiomer, even when a racemic mixture (a 50:50 mixture of both enantiomers) is administered. For example, studies on other barbiturates like pentobarbital (B6593769) and hexobarbital (B1194168) have demonstrated stereoselective metabolism. nih.gov

Ex Vivo Models for Metabolic Pathway Elucidation (e.g., Perfused Organ Systems, Hepatocytes)

To bridge the gap between in vitro studies and in vivo conditions, ex vivo models are employed. ru.nl These models, such as perfused organ systems (e.g., isolated perfused liver) and isolated hepatocytes (liver cells), provide a more physiologically relevant environment for studying drug metabolism. ru.nlmdpi.com

Isolated hepatocytes, on the other hand, are individual liver cells that can be cultured and used to investigate intracellular metabolic pathways and enzyme kinetics in detail. ru.nl These models are particularly useful for studying the induction and inhibition of metabolic enzymes and for identifying the full spectrum of metabolites produced from a parent drug. ru.nl Both perfused organ systems and hepatocytes are valuable tools for obtaining a comprehensive understanding of the metabolic fate of 5-phenyl-5-propylbarbituric acid. ru.nlmdpi.com

Advanced Research Methodologies and Computational Approaches in Barbiturate Chemistry

Electrophysiological Recordings and Patch Clamp Techniques for Receptor Function Analysis

Electrophysiological techniques are fundamental in elucidating how barbiturates modulate the function of their primary target, the γ-aminobutyric acid type A (GABA-A) receptor. nih.govnih.govpasteur.fr These receptors are ligand-gated ion channels, and their activation by GABA, the principal inhibitory neurotransmitter in the brain, leads to an influx of chloride ions, which hyperpolarizes the neuron and reduces its excitability. nih.gov

Patch clamp recording is a powerful electrophysiological technique that allows for the measurement of ion flow through single channels. nih.gov This method has been instrumental in demonstrating that barbiturates, at clinically relevant concentrations, potentiate the effect of GABA by increasing the duration of channel opening. At higher concentrations, some barbiturates can directly activate the GABA-A receptor in the absence of GABA, acting as GABA-mimetics. nih.gov This direct activation distinguishes them from other modulators like benzodiazepines. nih.gov

Studies using these techniques have revealed that the subunit composition of the GABA-A receptor significantly influences the action of barbiturates. nih.gov For instance, the presence of different alpha and beta subunit isoforms can alter the affinity and efficacy of a given barbiturate (B1230296). Furthermore, electrophysiological recordings have been crucial in characterizing the distinct actions of different barbiturates, including the stereoisomers of 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB), where one isomer exhibits depressant effects while the other is a convulsant. nih.gov

The complex electrophysiological properties of GABA-A receptors, including phasic and tonic inhibition, are finely tuned by various factors, including the specific barbiturate compound interacting with the receptor. nih.govpasteur.fr Voltage clamp fluorometry, a technique that combines electrophysiology with fluorescence spectroscopy, has provided real-time insights into the conformational changes that GABA-A receptors undergo upon binding to barbiturates like pentobarbital (B6593769), revealing that different concentrations can elicit distinct structural rearrangements corresponding to potentiation, direct activation, or channel block. nih.gov

Radioligand Binding Assays for Receptor Affinity Determination

Radioligand binding assays are a cornerstone in pharmacology for quantifying the affinity of a compound for its receptor. In the context of 5-phenyl-5-propyl-barbituric acid and related compounds, these assays are used to determine how strongly they bind to the GABA-A receptor complex.

The basic principle of a radioligand binding assay involves incubating a radiolabeled ligand (a compound with a radioactive isotope) with a preparation of receptors, typically from brain tissue membranes. The amount of radioactivity bound to the receptors is then measured. To determine the affinity of a non-radiolabeled compound (like 5-phenyl-5-propyl-barbituric acid), a competition binding experiment is performed. In this setup, the receptors are incubated with a fixed concentration of the radioligand and varying concentrations of the non-radiolabeled test compound. The test compound will compete with the radioligand for binding to the receptor, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. nih.gov This value can then be used to calculate the equilibrium dissociation constant (Ki), which is a measure of the compound's binding affinity.

A classic example of a radioligand used in these assays for the barbiturate site is [35S]t-butylbicyclophosphorothionate (TBPS), which binds to the picrotoxin (B1677862) site within the GABA-A receptor channel. nih.gov Studies have shown that convulsant and depressant isomers of MPPB interact differently with the TBPS binding site, with the convulsant isomer acting as a competitive inhibitor and the depressant isomer as a noncompetitive inhibitor. nih.gov

The conditions of the assay, such as temperature, incubation time, and the concentration of the radioligand and receptor preparation, are critical for obtaining accurate and reproducible results. nih.govsci-hub.se These assays are essential for structure-activity relationship (SAR) studies, helping to identify which chemical modifications to the barbiturate scaffold lead to higher or lower receptor affinity.

Photolabeling and Affinity Labeling Strategies for Binding Site Mapping

Identifying the precise location where a drug binds to its receptor is crucial for understanding its mechanism of action and for the rational design of new drugs. Photolabeling and affinity labeling are powerful techniques used to covalently tag binding sites on proteins like the GABA-A receptor.

Photolabeling involves the use of a photoreactive analog of the drug of interest. This analog is designed to bind to the same site as the original drug but contains a chemical group that, upon exposure to UV light, becomes highly reactive and forms a covalent bond with nearby amino acid residues in the binding pocket. The protein is then fragmented, and the labeled fragments are identified, revealing the location of the binding site. nih.govnih.gov

For instance, photoreactive analogs of barbiturates have been used to identify amino acid residues within the transmembrane domains of the GABA-A receptor that contribute to the barbiturate binding site. nih.gov These studies have implicated residues in the α and β subunits as being important for barbiturate binding. nih.gov

Affinity labeling is a similar technique, but instead of a photoreactive group, the drug analog contains a chemically reactive group that can form a covalent bond with specific amino acid side chains without the need for photoactivation.

These labeling strategies have been instrumental in confirming that barbiturates bind to sites on the GABA-A receptor that are distinct from the GABA binding site and the benzodiazepine (B76468) binding site. nih.gov The information gleaned from these experiments provides critical constraints for building more accurate computational models of drug-receptor interactions.

Spectroscopic and Chromatographic Methods in Advanced Barbiturate Research

A variety of analytical techniques are employed to identify, quantify, and characterize barbiturates like 5-phenyl-5-propyl-barbituric acid. researchgate.netijsra.net

Spectroscopic Methods:

Ultraviolet-Visible (UV-Vis) Spectroscopy: This technique is often used for the initial detection and quantification of barbiturates. mdpi.com The absorption of UV light by the barbiturate ring system provides a basis for its measurement. Post-column pH modification in liquid chromatography can be used to enhance the UV detection of barbiturates by shifting the equilibrium towards their ionized form, which has a stronger UV absorbance at a specific wavelength. nih.gov

Mass Spectrometry (MS): When coupled with chromatographic methods (GC-MS or LC-MS), mass spectrometry provides highly specific and sensitive detection of barbiturates. MS analysis determines the mass-to-charge ratio of the molecule and its fragments, allowing for unambiguous identification. researchgate.netmdpi.com

Chromatographic Methods:

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for separating and quantifying barbiturates in various matrices. researchgate.netijsra.net Different types of stationary phases, such as C18 columns, can be used to achieve separation based on the lipophilicity of the barbiturates. nih.gov

Gas Chromatography (GC): GC is another powerful separation technique for the analysis of volatile or derivatized barbiturates. researchgate.netijsra.net

Thin-Layer Chromatography (TLC): TLC is a simpler and less expensive chromatographic method that can be used for the qualitative and semi-quantitative analysis of barbiturates. ijsra.netnih.gov It is particularly useful for determining the lipophilicity of different barbiturate derivatives. ijsra.net

Capillary Electrophoresis (CE): CE is a high-resolution separation technique that can also be applied to the analysis of barbiturates. researchgate.netmdpi.com

These analytical methods are crucial for pharmacokinetic studies, forensic analysis, and quality control of pharmaceutical preparations.

Below is an interactive table summarizing some of the chromatographic methods used for barbiturate analysis:

| Method | Stationary Phase/Column | Mobile Phase/Eluent | Detection | Application |

| HPLC | C18 | Methanol (B129727)/Water | UV (240 nm) | Determination of amobarbital in saliva |

| LC-MS | Accucore C18 | Water with 0.5% acetic acid and methanol (gradient) | Mass Spectrometry | Determination of barbiturates in biological specimens |

| TLC | Silica (B1680970) gel | Various solvent systems | UV light (254 nm) | Determination of lipophilicity and analysis in serum/blood |

In Silico Modeling and Computational Chemistry

Computational approaches have become indispensable tools in modern drug discovery and development, providing insights into the molecular interactions that govern the activity of compounds like 5-phenyl-5-propyl-barbituric acid.

Molecular Docking and Dynamics Simulations for Ligand-Receptor Interactions

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a receptor protein. japsonline.comyoutube.comresearchgate.net By scoring the different binding poses based on their estimated binding energy, molecular docking can help to identify the most likely binding mode of a barbiturate within the GABA-A receptor. japsonline.com These studies often utilize the crystal structures of the GABA-A receptor, which have been determined in complex with various ligands. nih.govyoutube.com Docking studies can help to explain the structure-activity relationships observed experimentally and can be used to virtually screen large libraries of compounds for potential new GABA-A receptor modulators. bioinformation.net

Molecular Dynamics (MD) Simulations: MD simulations provide a dynamic view of the ligand-receptor complex over time. nih.gov By simulating the movements of all atoms in the system, MD can reveal how the binding of a barbiturate affects the conformational flexibility of the GABA-A receptor and the surrounding lipid bilayer. nih.govnih.govyoutube.com These simulations can provide insights into the mechanism of channel gating and allosteric modulation. For instance, MD simulations can be used to study the behavior of the receptor embedded in a realistic lipid membrane environment, which is crucial for understanding the function of this transmembrane protein. arxiv.orgmdpi.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are used to study the electronic properties of molecules with a high degree of accuracy. These methods can be used to calculate properties such as:

Molecular orbital energies: These calculations can help to understand the chemical reactivity of the barbiturate molecule.

Partial atomic charges: This information is crucial for understanding the electrostatic interactions between the barbiturate and the amino acid residues in the receptor binding pocket.

Molecular electrostatic potential: This property can be used to visualize the regions of the molecule that are likely to engage in attractive or repulsive interactions with the receptor.

Application of Machine Learning in Barbiturate SAR Prediction

The investigation of barbiturates' structure-activity relationships (SAR) has been significantly advanced by the integration of computational methods, particularly machine learning (ML). researchgate.net These approaches aim to build predictive models that connect a molecule's structural or physicochemical features to its biological activity, moving beyond traditional trial-and-error discovery processes. researchgate.netyoutube.com By analyzing large datasets of compounds, machine learning algorithms can identify complex, non-linear patterns that govern the potency, duration of action, and other pharmacological properties of barbiturates. nih.gov

Early computational efforts in this area focused on Quantitative Structure-Activity Relationship (QSAR) studies. QSAR models are statistical models that aim to correlate variations in the biological activity of a series of compounds with changes in their molecular features. researchgate.net For barbiturates, these models have been used to predict key physicochemical properties like the octanol/water partition coefficient (LogP), molar refractivity (MR), and polarizability (POL), which are crucial for understanding a drug's ability to cross biological membranes and interact with its target. echemcom.com One study successfully developed QSAR models for barbiturate derivatives using multiple linear regression (MLR) combined with a genetic algorithm for selecting the most relevant molecular descriptors. echemcom.com The predictive power of these models was confirmed through cross-validation, demonstrating that specific descriptors could effectively model and predict the physicochemical properties of the corresponding barbiturates. echemcom.com

A foundational study in the direct application of machine learning to barbiturate SAR utilized pattern recognition techniques to classify barbiturates based on their duration of action. nih.gov This research involved a dataset of 160 different 5,5'-disubstituted barbiturates, each characterized by a set of 47 numerical descriptors. nih.gov These descriptors, derived directly from the molecules' connection tables, included fragments, substructures, and molecular connectivity indexes. nih.gov

Using an interactive, error-correction feedback algorithm, researchers developed linear discriminant functions capable of separating the barbiturates into "longer-acting" and "shorter-acting" categories. nih.gov Through a process of feature selection, the study identified the most critical structural descriptors for determining the duration of effect. The results showed that a surprisingly small number of descriptors—between nine and eleven, depending on the specific classification threshold—were sufficient to achieve high accuracy. nih.gov The predictive models developed demonstrated an impressive ability to correctly classify known barbiturates with an accuracy of approximately 94%. nih.gov

The table below summarizes the key findings of this influential pattern recognition study.

Table 1: Summary of a Pattern Recognition Study on Barbiturates

| Parameter | Description |

|---|---|

| Compound Set | 160 5,5'-disubstituted barbiturates with various acyclic substituents. nih.gov |

| Descriptors | 47 numerical descriptors derived from molecular structure, including fragments, substructures, and molecular connectivity indexes. nih.gov |

| ML Method | Development of linear discriminant functions using an interactive error-correction feedback algorithm. nih.gov |

| Objective | To dichotomize the dataset into "longer-acting" vs. "shorter-acting" compounds based on structural features. nih.gov |

| Key Finding | A reduced set of 9 to 11 descriptors was sufficient to support linear separability for specific duration thresholds. nih.gov |

| Predictive Ability | Approximately 94% accuracy was achieved for classifying barbiturates of the same general molecular types. nih.gov |

The descriptors used in these models are critical for capturing the essential physicochemical properties of the molecules. These can range from simple fragment counts to more complex topological and quantum-mechanical calculations.

Table 2: Examples of Molecular Descriptors Used in Barbiturate QSAR/ML Studies

| Descriptor Type | Example | Purpose |

|---|---|---|

| Topological | Molecular Connectivity Indexes | Describe the branching and complexity of the molecular skeleton. nih.gov |

| Substructure | Fragment Counts | Quantify the presence or absence of specific chemical groups. nih.gov |

| Environmental | Environmental Descriptors | Account for the local atomic environment within the molecule. nih.gov |

| Quantum-Mechanical | Polarizability (POL) | Measures the molecule's ability to form instantaneous dipoles, affecting non-covalent interactions. echemcom.com |

| Physicochemical | Octanol/Water Partition Coefficient (LogP) | Represents the lipophilicity of the compound, crucial for membrane permeability. echemcom.com |

Modern approaches in drug discovery now employ a wider range of more sophisticated machine learning algorithms, such as Support Vector Machines (SVM), Random Forests, and Deep Neural Networks. youtube.comnih.gov These methods can capture even more complex relationships within the data and are increasingly used to predict a variety of endpoints, from bioactivity and target affinity to ADME (absorption, distribution, metabolism, and excretion) properties. youtube.comsciencedaily.com While specific recent studies applying these advanced algorithms exclusively to barbiturate SAR are not as prevalent in historical literature, the principles and methodologies are directly transferable and represent the current state-of-the-art for SAR prediction in medicinal chemistry. researchgate.net

Emerging Research Directions and Future Perspectives in Barbituric Acid, 5 Phenyl 5 Propyl Studies

Design and Synthesis of Novel Barbiturate (B1230296) Scaffolds with Enhanced Selectivity

The core structure of barbituric acid, a pyrimidine (B1678525) derivative, offers a versatile foundation for chemical modification. mdpi.com The pharmacological effects of barbiturates are primarily determined by the nature of the substituents at the C-5 position of the pyrimidine ring. mdpi.com Historically, the condensation of urea (B33335) with malonic acid or its alkylated esters has been the fundamental approach to creating barbiturates. nih.gov This method, first demonstrated by Adolf von Baeyer in 1864, has been refined over the years to produce a vast library of over 2,500 derivatives. nih.govirapa.org

Modern synthetic strategies are now focused on creating novel barbiturate scaffolds with greater selectivity and specificity for their biological targets. This involves the introduction of various alkyl, aryl, or alicyclic groups at the 5-position to modulate their activity. For instance, the synthesis of 5-phenylbarbituric acid derivatives has been achieved by replacing the hydrogen at the 5-position with an amine function, a modification that holds potential for therapeutic value. gatech.edu

Key synthetic approaches include:

Knoevenagel Condensation: This reaction is a cornerstone in the synthesis of various barbiturate derivatives, including 5-arylidene barbituric acids. mdpi.comresearchgate.net

Michael Addition: This reaction is another critical tool for creating diverse barbiturate structures. mdpi.com

Multicomponent Reactions (MCRs): MCRs are efficient methods for generating complex molecules like pyrano-fused pyrimidine and spiro-oxindole derivatives from simpler starting materials in a single step. mdpi.com

Structure-activity relationship (SAR) studies are crucial in guiding the design of these new scaffolds. nih.gov By systematically altering the substituents on the barbiturate ring and observing the effects on biological activity, researchers can identify key structural features responsible for desired therapeutic actions. For example, studies on thio- and seleno-barbituric acid derivatives have shown that modifications at the N1, N3, and C5 positions can significantly impact their cytotoxic potential against cancer cells. nih.gov Similarly, the design of Y-shaped barbituric acid derivatives has been guided by molecular docking studies to achieve activation of PPARγ, a target for anti-diabetic agents. nih.gov

Exploration of Alternative Biological Targets Beyond Classical Receptor Systems

While the primary mechanism of action for many barbiturates involves the potentiation of GABAergic neurotransmission, emerging research is uncovering interactions with a broader range of biological targets. This exploration beyond the classical GABA-A receptor system is revealing new potential therapeutic applications for barbiturate derivatives.

Recent studies have shown that some barbituric acid derivatives possess a wide array of biological activities, including:

Anticancer uokerbala.edu.iq

Antimicrobial mdpi.com

Antioxidant mdpi.com

Anti-inflammatory mdpi.com

Anti-urease mdpi.com

For example, certain 5-(phenyl-azo)thio barbituric acid derivatives have demonstrated anticancer activity against MCF-7 cells and antimicrobial properties against various fungal and bacterial species. mdpi.com The investigation of these alternative targets is a burgeoning field. For instance, some derivatives are being explored as inhibitors of enzymes like soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), which are targets for pain management. nih.gov Furthermore, the potential for barbituric acid derivatives to act as PPARγ activators opens up possibilities for their use in treating metabolic diseases like diabetes. nih.gov

Development of Barbiturate Derivatives as Chemical Probes for Neurobiological Research

The inherent ability of barbiturates to interact with specific biological molecules makes them valuable tools for studying the nervous system. The development of barbiturate derivatives as chemical probes allows for the investigation of neurobiological processes with high precision.

These probes are often designed with specific functionalities, such as:

Fluorescent tags: To visualize and track the distribution of the probe and its target within cells and tissues.

Photoaffinity labels: To covalently bind to their target upon photoactivation, allowing for the identification and isolation of the target protein.

For example, barbituric acid-based fluorogens have been synthesized for applications in bioimaging and the detection of protein amyloid fibrils. nih.gov Additionally, derivatives of 5-benzylidene barbiturates have shown promise as chemosensors for detecting various ions, explosives, and biomolecules. researchgate.net The synthesis of radiolabeled compounds, such as phenyl barbituric-[2-¹⁴C] acid, provides another powerful tool for studying the pharmacokinetics and metabolism of these compounds.

Mechanistic Insights into the Contrasting Actions of Barbiturate Stereoisomers

The stereochemistry of barbiturates can have a profound impact on their pharmacological effects. The different spatial arrangements of atoms in stereoisomers can lead to distinct interactions with their biological targets, resulting in varied and sometimes opposing actions.

A notable example is 1-methyl-5-phenyl-5-propylbarbituric acid (MPPB). The two enantiomers of this compound exhibit contrasting pharmacological profiles:

R(-)-MPPB: Acts as a depressant, producing a dose-related loss of righting reflex.

S(+)-MPPB: Acts as a convulsant, inducing seizures in a dose-dependent manner. nih.gov

Research has shown that these opposing effects are due to their different interactions with the GABA-A receptor complex. S(+)MPPB competitively inhibits the binding of [³⁵S]t-butylbicyclophosphorothionate (TBPS), a ligand for the picrotoxin (B1677862) site, while R(-)MPPB inhibits it noncompetitively. nih.gov This suggests that the convulsant and depressant effects of the MPPB isomers may be mediated by their actions at distinct convulsant and anticonvulsant sites within the GABA receptor complex. nih.gov Understanding these mechanistic differences at the molecular level is crucial for the rational design of safer and more effective barbiturate-based therapeutics.

Potential for Barbituric Acid Derivatives in Material Science and Sensor Development

The unique chemical properties of barbituric acid and its derivatives are now being explored for applications beyond the realm of medicine, particularly in material science and sensor technology. Their ability to form stable structures and interact with other molecules makes them attractive building blocks for novel materials.

Recent research has highlighted the potential of barbituric acid derivatives in the development of:

Fluorescent Sensors: Certain derivatives exhibit aggregation-induced emission (AIE) and mechanochromic fluorescent properties. nih.gov These characteristics make them suitable for detecting nitroaromatic explosives in aqueous media. nih.gov

Chemosensors: Barbituric acid-based probes have been developed for the colorimetric and ratiometric detection of biothiols. rsc.org These sensors can be incorporated into devices for quantifying specific biomarkers in biological samples. rsc.org

Polymers and Plastics: The reactivity of the barbituric acid ring allows for its incorporation into polymer chains, potentially leading to materials with novel thermal, optical, or electronic properties. irapa.org

The synthesis of multi-purpose barbituric acid derivatives with intramolecular charge transfer (ICT) mechanisms has opened up new possibilities for creating advanced materials. nih.gov For example, D-π-A barbituric acid derivatives have been synthesized that exhibit AIE activity, a phenomenon that can be harnessed for various sensing applications. nih.gov

Q & A

Q. How can synthetic routes for 5-phenyl-5-propyl barbituric acid derivatives be optimized to minimize intramolecular isomerization?

Intramolecular isomerization, such as the formation of piperidone derivatives during alkylation, is a common challenge. To mitigate this, reaction conditions (e.g., solvent polarity, temperature, and nucleophile selection) must be carefully controlled. For instance, using ammonium hydroxide with 5-phenyl-5-(3-bromopropyl)barbituric acid led to unexpected cyclization, producing 3-phenyl-2-piperidone . Alternative solvents (e.g., DMF or DMSO) and stepwise alkylation protocols may suppress side reactions. Monitoring intermediates via HPLC or LC-MS is critical to detect early-stage isomerization .

Q. What spectroscopic techniques are most reliable for characterizing 5-phenyl-5-propyl barbituric acid derivatives?

- NMR Spectroscopy : Proton and carbon chemical shifts are influenced by solvent interactions. For example, DMSO forms hydrogen bonds with barbituric acid, downfield-shifting imino protons. BLYP functional DFT calculations align well with experimental and NMR data .

- UV-Vis Spectrophotometry : Oxidative coupling with 4-aminoantipyrine and potassium iodate produces a stable purple product (), enabling quantification in aqueous and biological matrices .

Q. How do purification methods affect yield and purity of barbituric acid derivatives?

Recrystallization from aqueous ethanol (1:1 v/v) is effective for isolating derivatives like 5-((2-aminothiazol-5-yl)(phenyl)carbamate, yielding >80% purity. Catalyst-free reactions reduce byproduct formation, while column chromatography resolves structurally similar isomers .

Advanced Research Questions

Q. How can molecular docking and SAR guide the design of 5-phenyl-5-propyl barbituric acid derivatives for DNA interaction?

Derivatives with N,N-dimethyl or 4-hydroxybenzaldehyde substituents exhibit enhanced DNA minor groove binding. Molecular docking (e.g., AutoDock Vina) and quantum mechanics calculations (e.g., B3LYP/6-31G*) predict binding affinities. Experimental validation via UV-Vis titrations with ctDNA confirms hypochromic shifts and binding constants () . SAR studies highlight the importance of electron-withdrawing groups (EWGs) on aromatic aldehydes for stabilizing DNA interactions .

Q. How can discrepancies in reported pKa values for barbituric acid derivatives be resolved?

pKa values vary due to solvent effects (e.g., water vs. non-aqueous media) and measurement techniques (potentiometry vs. spectrophotometry). For 5-phenyl-5-propyl derivatives, refine values using activity coefficient corrections and validate against reference compounds (e.g., benzoic acid). Thermodynamic pKa for 5-phenyl-5-isopropyl is 7.76, while 5-ethyl-5-phenyl is 7.48, highlighting alkyl chain effects .

Q. What computational methods predict conformational flexibility and polymorphic forms of barbituric acid derivatives?

Ab initio conformational analysis (e.g., Hartree-Fock or DFT) identifies low-energy envelope conformers. Lattice energy calculations using force fields (e.g., Dreiding) reveal polymorph stability. For example, P21/c polymorphs of barbituric acid differ in hydrogen-bonding motifs (e.g., N-H···O vs. N-H···S), influencing dissolution rates .

Q. How do solvent molecules influence NMR spectral interpretation for barbituric acid derivatives?

DMSO forms hydrogen-bonded clusters with barbituric acid, altering chemical shifts. GIAO (Gauge-Independent Atomic Orbital) methods accurately predict shifts for imino protons involved in H-bonding. Solvent choice (e.g., CDCl vs. DMSO-d) must be standardized to ensure reproducibility .

Data Contradiction Analysis

Q. Why do alkylation reactions of 5-phenyl-5-propyl barbituric acid yield conflicting product ratios in different studies?

Discrepancies arise from competing N- vs. O-alkylation pathways. For example, alkylation with gramine in DMF favors 5,5-dialkylation, while polar aprotic solvents like DMSO promote N-alkylation. Reaction monitoring via TLC or in situ IR spectroscopy clarifies dominant pathways .

Methodological Recommendations

- Synthesis : Prioritize catalyst-free, aqueous ethanol-mediated conditions for eco-friendly and high-yield reactions .

- Characterization : Combine DFT-based NMR predictions with experimental data to resolve solvent-induced shifts .

- Computational Modeling : Use hybrid QM/MM approaches for accurate DNA-binding energy calculations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.